1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one
Description
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic alkaloid derivative featuring a nitrogen atom at position 8, two methyl groups at positions 1 and 5, and a ketone moiety at position 2. The 1,5-dimethyl substitution likely influences steric effects, lipophilicity, and reactivity compared to simpler analogs, making it a candidate for tailored pharmacological or synthetic applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-8-3-4-9(2,10-8)6-7(11)5-8/h10H,3-6H2,1-2H3 |
InChI Key |
CSXLPKKLAXMWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(N1)(CC(=O)C2)C |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization Route
One well-documented approach involves the α-alkylation of cyclopentanone derivatives followed by intramolecular cyclization to form the bicyclic core:
Step 1: α-Alkylation of Cyclopentanone
Cyclopentanone is selectively alkylated at the α-position to introduce methyl groups at positions corresponding to 1 and 5 of the bicyclic system. For example, compound 9 (cyclopentanone) is alkylated to give compound 10 with methyl substituents.Step 2: α-Bromination and Ring Closure
The α-alkylated cyclopentanone undergoes α-bromination, facilitating intramolecular nucleophilic substitution to close the bicyclic ring system, yielding a protected bicyclic intermediate.Step 3: Deprotection and Oxidation
Removal of protecting groups under thermal conditions furnishes the bicyclic ketone this compound (compound 11 in the referenced scheme).
This method allows for the introduction of methyl groups at desired positions and the formation of the bicyclic ketone in moderate to good yields.
Enantioselective Construction via Acyclic Precursors
An alternative and highly stereoselective approach involves the enantioselective synthesis of the bicyclic core directly from acyclic precursors:
Starting Materials: Acyclic compounds containing the necessary stereochemical information are prepared.
Key Step: A catalytic asymmetric reaction (e.g., Rautenstrauch reaction) is applied to form the bicyclic 8-azabicyclo[3.2.1]octan-3-one core with high enantiocontrol (e.g., 90:10 enantiomeric ratio).
Subsequent Transformations: Michael cyclization, reductive amination, and lactamization steps lead to the formation of the bicyclic ketone core.
This method is advantageous for accessing enantiomerically enriched this compound and related analogs.
Use of Protecting Groups and Mitsunobu Reaction for Substitution
In some synthetic sequences, the nitrogen atom of the bicyclic system is temporarily protected (e.g., with a tert-butyloxycarbonyl (Boc) group) to facilitate functional group transformations:
The Mitsunobu reaction is employed to substitute the 3-hydroxy group (from 3-ol intermediates) with various substituents using reagents such as diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh3).
After substitution, deprotection with trifluoroacetic acid (TFA) yields the desired substituted bicyclic ketones.
This strategy enables diversification of the 3-position and fine-tuning of the bicyclic ketone properties.
Summary Table of Key Preparation Methods
Research Findings and Analytical Data
Stereochemical Control: Enantioselective methods achieve high stereochemical purity essential for biological activity. The bicyclic framework is formed with control over the 1R,5S stereochemistry, critical for the compound's properties.
Yields: Intramolecular cyclization methods typically provide moderate to good yields (30–70%) depending on reaction conditions and purification.
-
- α-Bromination is performed under controlled temperature to avoid overbromination.
- Mitsunobu reactions require anhydrous conditions and inert atmosphere.
- Deprotection steps often use trifluoroacetic acid or heat.
Purification: Chromatographic techniques such as silica gel column chromatography are standard for isolating pure bicyclic ketones.
Spectroscopic Characterization:
- NMR (1H and 13C) confirms the bicyclic structure and substitution pattern.
- Mass spectrometry verifies molecular weight.
- Optical rotation measurements assess enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The 8-azabicyclo[3.2.1]octan-3-one scaffold is common to several bioactive compounds. Key structural differences among analogs include:
- Substituent position : Methyl or other groups on nitrogen (N-substituted) vs. carbon atoms (C-substituted).
- Functional groups : Ketones, hydroxyl groups, or benzylidene additions.
Table 1: Structural Comparison of Selected Analogs
Key Research Findings
- Biosynthetic Relevance: Tropinone synthase (AbCYP82M3) catalyzes tropinone formation in plants; methylation at C-1/C-5 could alter enzyme interactions or metabolic pathways .
- Therapeutic Potential: N-Substituted analogs (e.g., 8-benzoyl derivatives) are diastereoselectively aminated for neuroactive drug precursors, suggesting similar applications for 1,5-dimethyl variants .
Biological Activity
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one is a compound belonging to the class of bicyclic nitrogen heterocycles known for their diverse biological activities. This compound is structurally related to tropane alkaloids, which are significant in medicinal chemistry due to their interactions with various neurotransmitter systems.
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound, act primarily as monoamine reuptake inhibitors . These compounds have shown efficacy in modulating neurotransmitter levels (serotonin, norepinephrine, and dopamine) in the central nervous system, making them potential candidates for treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Profiles
The pharmacological profiles of this compound and its derivatives can be summarized as follows:
Study on Antidepressant Effects
In a study evaluating the antidepressant potential of 8-azabicyclo[3.2.1]octane derivatives, compounds similar to this compound were found to significantly increase serotonin levels in animal models . This suggests a mechanism akin to traditional antidepressants but with potentially fewer side effects.
Opioid Receptor Interaction
Research has shown that certain derivatives can interact with κ-opioid receptors (KOR), providing insights into their dual role as both antidepressants and analgesics . The structural modifications in these compounds enhance their binding affinity and selectivity towards these receptors.
Cytotoxicity Studies
Recent investigations into the cytotoxic properties of this compound have demonstrated its effectiveness against various cancer cell lines, including glioblastoma and hepatocellular carcinoma . The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one?
- Methodology : The compound can be synthesized via biocatalytic transamination or palladium-catalyzed cyclization. For example, engineered transaminases (TAs) from Ruegeria sp. TM1040 enable stereoselective amination of bicyclic ketone precursors (e.g., 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one) with >99% diastereomeric excess (de) by optimizing TA variants (e.g., Y59W/Y87F/Y152F/T231A/I234M) . Alternative routes involve radical cyclization of azetidin-2-ones using n-tributyltin hydride and AIBN, achieving >99% diastereocontrol .
- Key Data :
| Method | Catalyst/Reagents | Selectivity | Yield |
|---|---|---|---|
| Biocatalysis | Engineered TA variants | >99% de | High (optimized) |
| Radical cyclization | AIBN, n-Bu3SnH | >99% de | 75–78% |
Q. How is stereochemical purity validated for this compound?
- Methodology : Use chiral HPLC or NMR spectroscopy with chiral shift reagents. For example, diastereoselectivity in exo-amine formation (e.g., from 8-benzoyl derivatives) is confirmed via high-resolution NMR to distinguish exo vs. endo configurations . X-ray crystallography may resolve ambiguous cases, particularly for intermediates in SAR studies .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its interaction with neurotransmitter transporters (DAT, SERT, NET)?
- Methodology : Rigid bicyclic scaffolds (e.g., ethylidenyl-8-azabicyclo[3.2.1]octane) are modified at position 3 to assess stereoselective binding. Pharmacological assays measure inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) uptake. For instance, 3-[2-(diarylmethoxyethylidenyl)] derivatives show modest DAT selectivity (IC50 ~10–100 nM) but require stereochemical optimization for SERT/NET activity .
- Key Findings :
| Substituent (Position 3) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
|---|---|---|---|
| Diarylmethoxyethylidenyl | 15–50 | >1000 | >1000 |
| Exo-amine derivatives | 10–30 | 200–500 | 300–700 |
Q. How can computational modeling predict its bioactivity and metabolic stability?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding to targets like sigma receptors or monoamine transporters. For sigma-2 receptors, derivatives with 3-hydroxyl groups (e.g., 11b in ) show high affinity (Ki <10 nM) and selectivity over sigma-1 (>100-fold). QSAR models prioritize substituents with optimal logP (0.8–1.5) and polar surface area (~29 Ų) for blood-brain barrier penetration .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodology : Controlled variation of reaction conditions (solvent, temperature, catalyst loading) and use of kinetic vs. thermodynamic control. For example, engineered TAs favor exo-amine formation under mild aqueous conditions (pH 7–8, 30°C), while radical cyclization in toluene at 80°C stabilizes endo products . Conflicting data are resolved via isotopic labeling (e.g., 13C NMR) to track reaction pathways.
Experimental Design Considerations
Q. How to optimize diastereoselective synthesis for scale-up?
- Methodology :
Biocatalytic Routes : Screen TA libraries for thermostability and solvent tolerance. Immobilize enzymes on silica or chitosan to enhance reusability .
Radical Cyclization : Optimize AIBN concentration (0.1–1.0 mol%) and reaction time (2–24 h) to minimize side products. Use flow chemistry for improved heat/mass transfer .
Q. What analytical techniques validate metabolic stability in preclinical models?
- Methodology :
- In vitro : Liver microsomal assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites.
- In vivo : Radiolabeled (14C) studies in rodents to track excretion pathways (urine vs. feces) and identify cytochrome P450-mediated oxidation hotspots .
Contradictions and Mitigation
- Stereochemical Drift in Storage : notes stability concerns under non-ideal conditions. Mitigate via lyophilization (for salts) or storage under inert gas (N2/Ar) at –20°C .
- Divergent SAR in Sigma Receptors : Compound 11b ( ) shows sigma-2 Ki <10 nM but poor solubility. Balance lipophilicity (logP) and aqueous solubility (e.g., PEGylation) to reconcile potency and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
